REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:9]=[CH:8][N:7]([CH3:10])[C:6]=1[C:11]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][NH2:13])=O.CC(C)([O-])C.[Na+]>CN(C)C=O>[CH3:17][O:16][C:14]([C:11]1[C:6]2[N:7]([CH3:10])[CH:8]=[CH:9][C:5]=2[C:3](=[O:2])[NH:13][CH:12]=1)=[O:15] |f:1.2|
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Name
|
2-(2-amino-1-methoxycarbonyl-vinyl)-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester
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Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(N(C=C1)C)C(=CN)C(=O)OC
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Name
|
|
Quantity
|
0.267 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Type
|
CUSTOM
|
Details
|
stirred for 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was split equally between 2×20 ml
|
Type
|
CUSTOM
|
Details
|
sealed vessels
|
Type
|
CUSTOM
|
Details
|
irradiated with microwaves at 160° C. for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
added slowly to ice water
|
Type
|
CUSTOM
|
Details
|
A precipitate formed which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C2=C(C(NC1)=O)C=CN2C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |